2-(4-Iodo-2-isopropylimidazol-1-yl)ethylamine
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Overview
Description
2-(4-Iodo-2-isopropylimidazol-1-yl)ethylamine is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-2-isopropylimidazol-1-yl)ethylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Iodination: The imidazole ring is then iodinated using iodine or an iodine-containing reagent under acidic conditions.
Alkylation: The iodinated imidazole is alkylated with 2-bromoethylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodo-2-isopropylimidazol-1-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding imidazole N-oxide.
Reduction: Formation of the corresponding imidazole derivative with reduced functional groups.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-2-isopropylimidazol-1-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-isopropyl-imidazol-1-yl)-ethylamine
- 2-(4-Chloro-2-isopropyl-imidazol-1-yl)-ethylamine
- 2-(4-Fluoro-2-isopropyl-imidazol-1-yl)-ethylamine
Uniqueness
2-(4-Iodo-2-isopropylimidazol-1-yl)ethylamine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. Iodine is a larger halogen compared to bromine, chlorine, and fluorine, which can affect the compound’s steric and electronic properties.
Properties
Molecular Formula |
C8H14IN3 |
---|---|
Molecular Weight |
279.12 g/mol |
IUPAC Name |
2-(4-iodo-2-propan-2-ylimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C8H14IN3/c1-6(2)8-11-7(9)5-12(8)4-3-10/h5-6H,3-4,10H2,1-2H3 |
InChI Key |
SORSISNJTUUFKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CN1CCN)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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